2-Amino-5-fluorophenylboronic acid hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

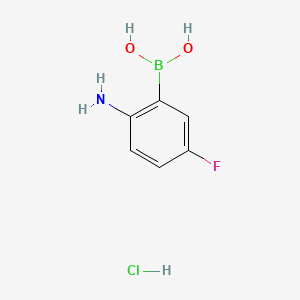

The molecular architecture of 2-amino-5-fluorophenylboronic acid hydrochloride is characterized by a phenyl ring bearing three distinct functional groups: an amino group at the 2-position, a fluorine atom at the 5-position, and a boronic acid moiety at the 1-position, with the entire structure existing as a hydrochloride salt. The parent compound, (2-amino-5-fluorophenyl)boronic acid, serves as the foundational structure upon which the hydrochloride salt is formed, as documented in crystallographic databases with the identifier CID 17750520. The spatial arrangement of these substituents creates a unique electronic environment that influences both the molecular geometry and the potential for intermolecular interactions.

Crystallographic studies of related fluorinated phenylboronic acids have demonstrated that the presence of fluorine substituents significantly affects crystal organization patterns. In the case of fluorinated 1,4-phenylenediboronic acids, X-ray crystallographic analysis revealed strong relationships between supramolecular networks and the incorporation of water molecules in the crystal lattice. The stabilization energies for these structures range from approximately −170 kJ·mol⁻¹ for anhydrous forms to about −420 kJ·mol⁻¹ for tetrahydrate forms, indicating the crucial role of hydrogen bonding in crystal stability.

The boronic acid group adopts a trigonal planar geometry around the boron center in its neutral state, with the potential to transition to a tetrahedral configuration upon interaction with Lewis bases or under alkaline conditions. Computational studies have shown that the torsion angle of the B(OH)₂ group relative to the phenyl ring is significantly influenced by intramolecular interactions with substituents. The constrained energy scan calculations reveal that stronger interactions with substituents stabilize the planar conformation and restrict the rotation of the boronic group.

The three-dimensional structure exhibits conformational flexibility, particularly regarding the orientation of the boronic acid group relative to the aromatic ring system. Studies on 2-fluorophenylboronic acid have identified multiple stable conformations, with the most stable form determined through density functional theory calculations using the B3LYP level with 6-31++G(d,p) basis set. The conformational preferences are governed by a combination of electronic effects from the substituents and steric considerations.

Electronic Configuration and Resonance Stabilization Effects

The electronic configuration of this compound is characterized by the interplay between electron-donating and electron-withdrawing substituents attached to the aromatic ring system. The amino group at the 2-position functions as an electron-donating substituent through both inductive and resonance effects, while the fluorine atom at the 5-position serves as a strong electron-withdrawing group due to its exceptional electronegativity. This electronic dichotomy creates a unique charge distribution pattern that influences the compound's reactivity and stability.

The fluorine substituent exerts its electronic influence primarily through inductive effects rather than resonance, owing to the poor orbital overlap between the small 2p orbitals of fluorine and the larger π-system of the aromatic ring. The extreme electronegativity of fluorine induces a strong withdrawing inductive effect that significantly affects the electron density distribution throughout the molecular framework. This electronic perturbation is particularly pronounced at the boron center, where the empty p orbital can accept electron density from the aromatic π-system.

Computational studies have revealed that intramolecular interactions play a crucial role in stabilizing specific conformations of fluorinated phenylboronic acids. In 2-fluorophenylboronic acid, an intramolecular hydrogen bond F···HO appears and contributes significantly to conformational stability through the formation of a six-membered ring. This interaction type represents a quantum mechanical phenomenon involving nF→σ*OH orbital interactions, which mimics traditional hydrogen bonding but involves fluorine as an acceptor.

The resonance stabilization effects in the amino-substituted system involve the donation of electron density from the nitrogen lone pair into the aromatic π-system. This electron donation increases the electron density at specific ring positions, particularly at the ortho and para positions relative to the amino group. Theoretical calculations using density functional theory have shown that this electron donation significantly affects the molecular orbital energies and the overall electronic structure.

The boronic acid moiety itself contributes to the electronic configuration through its vacant p orbital on boron, which can participate in π-conjugation with the aromatic ring system. This interaction, often referred to as pπ-π* conjugation, results in partial double-bond character in the carbon-boron bond and affects the overall electronic distribution. The strength of this conjugation is modulated by the electronic effects of the ring substituents, with electron-donating groups enhancing the interaction and electron-withdrawing groups diminishing it.

Hydrogen Bonding Networks in Solid-State Arrangements

The hydrogen bonding networks in this compound solid-state arrangements are dominated by the characteristic dimeric motifs commonly observed in boronic acid derivatives. These networks are primarily established through the boronic acid functional groups, which form robust O-H···O hydrogen bonds with neighboring molecules. The basic hydrogen-bonded dimeric R₂²(8) synthon represents the fundamental building block for higher-order supramolecular organization in these systems.

Crystallographic analysis of fluorinated phenylboronic acids has revealed that the strength of hydrogen bonds in the basic dimeric motif significantly influences the overall three-dimensional crystal structure. The elucidation of hydrogen bonds formed by the boronic B(OH)₂ moiety is supported by energy calculations based on one-dimensional hydrogen bond models, which demonstrate that intramolecular O-H···F hydrogen bonds are energetically less significant compared to intermolecular O-H···O interactions in governing the syn-anti conformation of the boronic group.

The presence of the amino group introduces additional hydrogen bonding capabilities through its potential to act as both a hydrogen bond donor and acceptor. X-ray crystallographic studies of related amino-fluorophenylboronic acids have shown that all three substituents on the benzene ring participate in one or more hydrogen bonds between molecules within the unit cell. This comprehensive involvement of functional groups in hydrogen bonding networks contributes to the overall stability and organization of the crystal structure.

The influence of water molecules on the hydrogen bonding networks cannot be understated, as demonstrated in studies of fluorinated 1,4-phenylenediboronic acids. The incorporation of water molecules into the crystal lattice creates extended hydrogen bonding networks that significantly enhance the stabilization energy of the crystal structure. The transition from anhydrous forms to hydrated structures can result in stabilization energy increases of up to 250 kJ·mol⁻¹.

The fluorine atom's role in hydrogen bonding is more subtle but nonetheless significant. While fluorine typically exhibits weak hydrogen bond acceptor properties due to its high electronegativity and small size, computational studies have identified C-H···F interactions that contribute to the overall crystal packing stability. These weak secondary interactions, although individually modest in strength, collectively influence the three-dimensional arrangement of molecules in the solid state.

Large synthons, formed through the combination of basic dimeric units, serve as the main building blocks for three-dimensional crystal structures. The assembly of these large synthons occurs either through close packing interactions or through the assistance of weak secondary interactions such as C-H···π, O-H···F, or C-H···F hydrogen bonds. The observed isomorphism and polymorphism in fluorinated phenylboronic acids are directly related to the packing arrangements of these one-dimensional large synthons.

Comparative Analysis with Ortho/Meta-Fluorinated Boronic Acid Derivatives

The comparative analysis of this compound with other ortho and meta-fluorinated boronic acid derivatives reveals significant variations in structural, electronic, and physicochemical properties. The positioning of fluorine substituents on the aromatic ring dramatically influences the overall molecular behavior, as demonstrated through systematic studies of various fluorinated phenylboronic acid isomers.

2-Fluorophenylboronic acid represents the ortho-fluorinated analogue and exhibits distinct conformational preferences compared to the meta-fluorinated 2-amino-5-fluorophenylboronic acid system. Computational studies using density functional theory have identified four stable conformations for 2-fluorophenylboronic acid, designated as CT, CC, TT, and TC conformations, with the CT conformation being the most thermodynamically stable. The presence of the amino group in the 2-position of the target compound introduces additional electronic and steric effects that alter these conformational preferences.

3,5-Difluorophenylboronic acid provides an example of symmetric meta-fluorinated substitution patterns. Spectroscopic studies have shown that the symmetric placement of fluorine atoms results in characteristic vibrational frequency patterns that differ significantly from asymmetrically substituted derivatives. The C-F stretching vibrations in 3,5-difluorophenylboronic acid appear at specific frequencies that reflect the electronic environment created by the dual fluorine substitution.

The influence of fluorine substitution patterns on acidity represents another crucial comparative parameter. Studies of 2-formylphenylboronic acids with various fluorine substitution patterns have demonstrated that the position and number of fluorine atoms significantly affect the pKa values. The replacement of a single fluorine atom with a trifluoromethyl group typically results in a decrease in pKa by approximately one unit, indicating enhanced acidity.

Crystallographic comparisons reveal that ortho-fluorinated derivatives tend to exhibit different packing motifs compared to meta-fluorinated analogues due to the proximity of the fluorine atom to the boronic acid group. In 4-amino-3-fluorophenylboronic acid, the crystal structure adopts a monoclinic space group P2(1)/c, which is commonly observed for other boronic acid derivatives. The unit cell parameters and molecular packing arrangements reflect the specific electronic and steric requirements imposed by the particular substitution pattern.

The electronic effects of fluorine substitution vary significantly with position, as demonstrated through computational and spectroscopic studies. Ortho-fluorinated compounds often exhibit intramolecular interactions between the fluorine atom and the boronic acid group, leading to conformational constraints and altered reactivity patterns. Meta-fluorinated derivatives, such as the target compound, experience primarily through-bond electronic effects without the geometric constraints imposed by ortho-substitution.

Spectroscopic fingerprints provide distinctive markers for different fluorinated boronic acid derivatives. Fourier transform infrared and Raman spectroscopy reveal characteristic frequency patterns that reflect the specific electronic environments created by different substitution patterns. The O-H stretching vibrations of boronic acid groups, typically appearing in the 3000-3700 cm⁻¹ region, show systematic shifts depending on the electronic effects of ring substituents.

Propriétés

IUPAC Name |

(2-amino-5-fluorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,10-11H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYHBAYHZFPNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Amino-5-fluorophenylboronic acid hydrochloride (CAS No. 1256355-45-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and diabetes management. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBClFNO\ with a molecular weight of approximately 162.57 g/mol. Its structure features a boronic acid group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : Boronic acids are known to interact with enzymes, particularly serine proteases and certain kinases, through reversible covalent bonding. This interaction can modulate enzymatic pathways involved in cell growth and apoptosis.

- Glucose Sensitivity : The compound has been studied for its ability to form complexes with diols, such as glucose, which can be utilized in glucose-sensing applications. This property is particularly relevant in diabetes management, where it can help regulate insulin release based on blood glucose levels .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

- In vitro Studies : In cell line assays, this compound has shown efficacy against various cancer types by inducing apoptosis and inhibiting cell proliferation. The mechanism is thought to involve the disruption of signaling pathways essential for tumor growth.

Diabetes Management

The compound's ability to interact with glucose has led to its exploration as a potential therapeutic agent for diabetes:

- Glucose Sensing : Studies have demonstrated that derivatives of phenylboronic acids can act as effective glucose sensors due to their selective binding to glucose over other sugars. This property can be harnessed for developing responsive drug delivery systems that release insulin in response to elevated blood glucose levels .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that boronic acid derivatives showed potent inhibitory effects on cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Glucose-Sensitive Drug Delivery : Research indicated that when incorporated into polymer matrices, phenylboronic acids could enhance the responsiveness of insulin delivery systems to changes in blood glucose levels, providing a promising avenue for more effective diabetes management .

- Mechanistic Insights : Docking studies have elucidated the binding affinities of this compound with specific targets involved in metabolic pathways, further supporting its role in therapeutic applications .

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- Amino vs. Aminomethyl Groups: The amino group (-NH₂) at the 2-position in the target compound provides electron-donating effects, which may stabilize the boronic acid moiety and enhance its nucleophilicity in cross-coupling reactions.

- Fluorine Position : The 5-fluoro substituent in the target compound versus the 4-fluoro in its positional isomer (Table 1, row 2) alters electronic distribution. Fluorine’s electron-withdrawing nature meta-directs the boronic acid, influencing regioselectivity in coupling reactions .

- Functional Group Diversity : Replacing -NH₂ with -CHO (Table 1, row 4) or -CF₃ (row 5) shifts reactivity. For example, the formyl group (-CHO) increases electrophilicity, while -CF₃ enhances lipophilicity, affecting solubility and membrane permeability in drug design .

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs like 2-fluoro-5-formylphenylboronic acid. This property is critical for biological assays or aqueous-phase reactions .

- Stability : Boronic acids with electron-donating groups (e.g., -NH₂) exhibit greater stability against protodeboronation compared to those with electron-withdrawing groups (e.g., -CF₃) .

Research Implications

- Medicinal Chemistry: Amino-substituted boronic acids are explored as protease inhibitors (e.g., bortezomib analogs) .

- Materials Science : Tunable electronic properties enable use in organic electronics or covalent organic frameworks (COFs) .

Q & A

Q. What are the most reliable synthetic routes for 2-amino-5-fluorophenylboronic acid hydrochloride?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging Suzuki-Miyaura conditions. Aryl halides (e.g., 2-amino-5-fluorobromobenzene) are coupled with boronic acid precursors under Pd(PPh₃)₄ catalysis in a mixed solvent system (e.g., THF/H₂O) at 60–80°C. Post-reduction and HCl treatment yield the hydrochloride salt . Key challenges include minimizing boroxin formation during purification, which requires strict anhydrous conditions and low-temperature storage .

Q. How should researchers characterize this compound’s purity and structure?

- X-ray diffraction (XRD): Resolve crystal structure (e.g., orthorhombic P2₁2₁2₁ space group) to confirm stereochemistry .

- NMR spectroscopy: Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., δ ~7.2–8.1 ppm for fluorophenyl groups) and boron connectivity .

- HPLC: Adapt methods from clonidine HCl analysis (Kromasil C18 column, 0.03 M KH₂PO₄:MeOH = 70:30 mobile phase, UV detection at 207 nm) for purity assessment .

Q. What safety protocols are critical for handling this compound?

- Hazard mitigation: Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319).

- First aid: Immediate rinsing with water for exposure; consult medical professionals if ingested .

- Storage: Maintain at 0–6°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized for derivatives of this compound?

- Catalyst selection: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling yields with electron-deficient aryl partners.

- Solvent optimization: Test polar aprotic solvents (DMF, DMSO) to stabilize boronate intermediates .

- Additives: Use K₂CO₃ or CsF to deprotonate boronic acids and minimize protodeboronation .

Q. What analytical strategies resolve contradictions in spectral data for boronic acid derivatives?

- Dynamic NMR: Detect boroxine/boronate equilibria in D₂O to explain split peaks in ¹¹B NMR .

- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

- XRD vs. computational modeling: Compare experimental crystal data (e.g., bond angles) with DFT-optimized structures to validate tautomeric forms .

Q. How does the fluorine substituent influence reactivity in medicinal chemistry applications?

- Electronic effects: Fluorine’s electronegativity enhances electrophilic substitution in aryl rings, improving binding to biological targets (e.g., kinase inhibitors) .

- Metabolic stability: Fluorine reduces oxidative metabolism, increasing half-life in drug candidates. Test via in vitro microsomal assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.